molecular formula C11H15ClFN B13250730 Tert-butyl[(3-chloro-2-fluorophenyl)methyl]amine

Tert-butyl[(3-chloro-2-fluorophenyl)methyl]amine

Cat. No.: B13250730
M. Wt: 215.69 g/mol
InChI Key: UDALXKRVPVKVQN-UHFFFAOYSA-N
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Description

Tert-butyl[(3-chloro-2-fluorophenyl)methyl]amine is an organic compound that belongs to the class of amines It features a tert-butyl group attached to a phenyl ring, which is further substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl[(3-chloro-2-fluorophenyl)methyl]amine typically involves the reaction of tert-butylamine with a suitable precursor, such as 3-chloro-2-fluorobenzyl chloride. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane or toluene, and the reaction is performed at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to a more consistent and scalable production method.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl[(3-chloro-2-fluorophenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be used in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Tert-butyl[(3-chloro-2-fluorophenyl)methyl]amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl[(3-chloro-2-fluorophenyl)methyl]amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl[(3-chloro-2-methylphenyl)methyl]amine
  • Tert-butyl[(3-chloro-2-bromophenyl)methyl]amine
  • Tert-butyl[(3-chloro-2-iodophenyl)methyl]amine

Uniqueness

Tert-butyl[(3-chloro-2-fluorophenyl)methyl]amine is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This combination of substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H15ClFN

Molecular Weight

215.69 g/mol

IUPAC Name

N-[(3-chloro-2-fluorophenyl)methyl]-2-methylpropan-2-amine

InChI

InChI=1S/C11H15ClFN/c1-11(2,3)14-7-8-5-4-6-9(12)10(8)13/h4-6,14H,7H2,1-3H3

InChI Key

UDALXKRVPVKVQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC1=C(C(=CC=C1)Cl)F

Origin of Product

United States

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